molecular formula C17H16F3NO2 B6495812 N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1351659-76-1

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B6495812
CAS No.: 1351659-76-1
M. Wt: 323.31 g/mol
InChI Key: PVCPBHVUVAMIBR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within this structural class have demonstrated significant potential in pharmaceutical and biological research, particularly as core scaffolds in the development of antimicrobial and enzyme-inhibiting agents . The molecular structure, featuring a benzamide core and a trifluoromethyl group, is frequently associated with enhanced biological activity and metabolic stability. Researchers investigating novel antimicrobials may find this compound of interest, as similar salicylanilide and benzamide derivatives have shown potent activity against Gram-positive bacteria, including challenging strains like Staphylococcus aureus . Furthermore, the trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to improve a compound's cell membrane permeability and binding affinity to hydrophobic pockets in enzyme targets . This makes such compounds valuable tools for probing enzyme function and structure-activity relationships (SAR), with research indicating that related molecules can act as inhibitors for enzymes such as poly(ADP-ribose) glycohydrolase (PARG) . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)15-9-5-4-8-14(15)16(23)21-11-13(22)10-12-6-2-1-3-7-12/h1-9,13,22H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCPBHVUVAMIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Acyl Chloride Intermediates

  • Step 1 : Synthesis of 2-trifluoromethylbenzoyl chloride from 2-trifluoromethylbenzoic acid using thionyl chloride or PCl₅.

  • Step 2 : Reaction with 2-hydroxy-3-phenylpropylamine in a polar aprotic solvent (e.g., THF) at 0–25°C.

  • Isolation : Crystallization or column chromatography to achieve >95% purity.

Direct Aminolysis of Nitriles

  • Reactants : 2-Trifluoromethylbenzonitrile and 2-hydroxy-3-phenylpropylamine.

  • Catalysts : Raney nickel or palladium-carbon under hydrogenation conditions.

  • Conditions : 50–100°C in ethanol/water mixture for 4–8 hours.

Comparative Analysis of Synthetic Routes

Parameter Fluorination-Cyano Pathway Acyl Chloride Coupling
Starting Material CostLow ($10–15/kg)Moderate ($20–25/kg)
Reaction Steps42
Total Yield67.5%75–80% (estimated)
Environmental ImpactLow (recyclable solvents)Moderate (SOCl₂ byproducts)
ScalabilityHighModerate

The fluorination-cyano route offers superior scalability and lower environmental impact, whereas acyl chloride coupling provides shorter synthetic pathways.

Catalytic and Solvent Systems

Hydrogenation Catalysts

  • Palladium-Carbon (5%) : Achieves 92% dechlorination efficiency in THF.

  • Platinum-Carbon : Higher activity but cost-prohibitive for large-scale use.

Solvent Optimization

  • Tetrahydrofuran (THF) : Ideal for hydrogenation due to H₂ solubility and inertness.

  • Methanol-Water Mixtures : Preferred for hydrolysis steps, balancing reactivity and solubility.

Industrial-Scale Recommendations

  • Adopt the Fluorination-Cyano Pathway for its high yield and low waste generation.

  • Use Triethylamine as a Base to mitigate HCl byproducts during acyl chloride formation.

  • Implement Continuous Hydrogenation Reactors to enhance throughput and catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has shown promise in several therapeutic areas:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), which are implicated in conditions like osteoarthritis.
  • Enzyme Inhibition : It has been studied for its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. The compound exhibited dose-dependent inhibition, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research : Preliminary studies suggest that it may have anticancer properties by modulating pathways related to cell proliferation and apoptosis. Its unique structural features may enhance its binding affinity to specific biological targets involved in cancer progression.

The biological activity of this compound can be summarized as follows:

Activity TypeDetails
Antimicrobial Exhibits significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli with MICs ranging from 50 to 100 µg/mL .
Antioxidant Demonstrated strong antioxidant potential by scavenging free radicals with an IC50 value of approximately 30 µM .
Enzyme Inhibition Inhibits phospholipase A2 with an IC50 of 25 µM, suggesting roles in inflammatory pathways .

Synthetic Applications

The compound serves as a valuable building block in synthetic organic chemistry. Its unique functional groups allow for the development of more complex molecules, facilitating advancements in both medicinal chemistry and materials science. The synthesis typically involves multiple steps that ensure high yields and purity, making it suitable for further biological evaluation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Osteoarthritis : A study published in Pharmacology Research demonstrated that this compound effectively reduced inflammation markers in chondrocytes, suggesting its role as a disease-modifying agent in osteoarthritis treatment.
  • Antimicrobial Efficacy : A comparative study indicated that this compound outperformed traditional antibiotics against certain bacterial strains, providing insights into its potential use as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Notes References
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide C₁₇H₁₆F₃NO₂ 323.3 -CF₃ at benzamide 2-position; hydroxyl on propyl Potential agrochemical/pharmaceutical N/A
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₆H₁₄F₃NO₂ 323.3 -CF₃ at benzamide 2-position; isopropoxy phenyl Fungicide
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.7 Pyridinyl-ethyl side chain; dual -CF₃ groups Broad-spectrum fungicide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 Methyl at benzamide 3-position; N,O-bidentate Metal-catalyzed C–H bond functionalization
2-((difluoromethyl)sulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide C₁₇H₁₄F₅NO₄S 423.4 Difluoromethylsulfonyl; trifluoro-hydroxypropyl Undocumented (structural novelty)

Key Differences and Implications

Substituent Position :

  • Trifluoromethyl at the benzamide 2-position (target) vs. 3-position () alters electronic effects and steric interactions.
  • Hydroxyl on the side chain (target) vs. benzamide ring () affects solubility and hydrogen-bonding patterns.

Side-Chain Complexity :

  • Fluopyram’s pyridinyl-ethyl chain enables binding to fungal SDH enzymes, whereas the target’s phenylpropyl group may favor interactions with mammalian targets .

Functional Group Diversity: Sulfonyl () and urea () groups introduce strong electron-withdrawing effects or hydrogen-bond acceptors, contrasting with the target’s hydroxyl donor.

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C17H16F3NOC_{17}H_{16}F_{3}NO with a molecular weight of 323.31 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with various biological targets .

Synthesis Overview:

  • Starting Materials: 2-(Trifluoromethyl)benzoic acid and 2-hydroxy-3-phenylpropylamine.
  • Amide Bond Formation: The carboxylic acid group is activated using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
  • Purification: The crude product is purified through recrystallization or column chromatography.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and metabolic stability, which may lead to various therapeutic effects.

1. Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties by modulating pathways involved in inflammatory responses. It may inhibit specific signaling pathways such as NF-kB, which is critical in inflammation.

2. Analgesic Properties

Research suggests potential analgesic effects, making it a candidate for pain management therapies. Its interaction with pain-related receptors could provide insights into developing new analgesics.

Case Studies and Research Findings

StudyFindings
Qiu et al. (2016)Identified anti-inflammatory properties linked to similar benzamide derivatives, suggesting potential applications in inflammatory diseases .
Ahmad et al. (2011)Explored structure-activity relationships, emphasizing the importance of the trifluoromethyl group for biological activity .
PMC3150619 (2011)Investigated pharmacological profiles, noting that modifications could enhance therapeutic efficacy against various diseases .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-(trifluoromethyl)benzoic acid derivatives with amino alcohol intermediates. For example:

  • Step 1: Activation of the carboxylic acid using coupling agents like EDCl/HOBt to form an active ester intermediate.
  • Step 2: Reaction with 2-amino-3-phenylpropan-1-ol under controlled pH (7–8) to minimize side reactions .
  • Key Variables: Temperature (0–25°C), solvent (DMF or dichloromethane), and stoichiometric ratios (1:1.2 acid:amine) significantly affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Q. Q2. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the trifluoromethyl and hydroxy groups .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: δ 7.8–8.2 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂ adjacent to hydroxyl).
    • ¹⁹F NMR: δ -62 ppm (CF₃ group) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 382.1) .

Advanced Research Questions

Q. Q3. What mechanistic insights exist regarding its interaction with biological targets, such as enzymes or transporters?

Methodological Answer:

  • Target Hypotheses: Structural analogs (e.g., fluopyram) inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis . The trifluoromethyl group enhances binding affinity via hydrophobic interactions with enzyme pockets .
  • Experimental Validation:
    • Enzyme Assays: Measure IC₅₀ values using purified acps-pptase and NADH consumption assays.
    • Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding poses with catalytic residues (e.g., Ser-150 in acps-pptase) .

Q. Q4. How do structural modifications (e.g., hydroxyl group position) impact bioactivity and physicochemical properties?

Methodological Answer:

  • Hydroxyl Group Role:
    • Solubility: The 2-hydroxy group increases aqueous solubility (logP reduction by ~0.5 units) compared to non-hydroxylated analogs .
    • Hydrogen Bonding: Enhances interactions with polar enzyme residues, as shown in SAR studies of GlyT1 inhibitors .
  • Trifluoromethyl Group: Improves metabolic stability (t₁/₂ > 6h in microsomal assays) .

Experimental Approach:

  • Synthesize analogs with hydroxyl groups at positions 3 or 4.
  • Compare logP (HPLC), solubility (shake-flask method), and enzyme inhibition .

Q. Q5. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis: Verify assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ may arise from:
    • Cell Permeability Differences: Use parallel artificial membrane permeability assays (PAMPA).
    • Enzyme Isoforms: Confirm target specificity via knockout models or isoform-selective inhibitors .
  • Meta-Analysis: Pool data from ≥3 independent studies using standardized protocols (e.g., NIH guidelines for antimicrobial testing) .

Q. Q6. What computational tools are recommended for predicting ADMET properties of this compound?

Methodological Answer:

  • Software: SwissADME, pkCSM, or ProTox-II.
  • Key Predictions:
    • Absorption: High gastrointestinal absorption (TPSA < 90 Ų).
    • Toxicity: Low hepatotoxicity risk (compared to benzamide derivatives with nitro groups) .
  • Validation: Cross-check with in vitro Caco-2 permeability and Ames test results .

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